![molecular formula C12H10N2O2S B14247608 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one CAS No. 502935-49-1](/img/structure/B14247608.png)
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one: is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazole derivative . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.
Scientific Research Applications
Chemistry:
In chemistry, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of bacteria and viruses makes it a promising candidate for the development of new drugs.
Medicine:
In medicine, this compound is explored for its anticancer properties. Studies have shown that thiazole derivatives can exhibit significant antitumor activity against various cancer cell lines .
Industry:
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the aggregation factor of human platelets or act as a fibrinogenic receptor antagonist . These interactions can lead to the desired therapeutic effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- Thiazolo[4,5-b]pyridines
- Pyrano[2,3-d]thiazoles
Comparison:
Compared to similar compounds, 5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one stands out due to its unique structure and diverse range of applications. While other thiazole derivatives also exhibit medicinal and biological properties, this compound’s specific arrangement of functional groups enhances its reactivity and potential for drug development. Its ability to undergo various chemical reactions and its stability under different conditions make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
502935-49-1 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
5-methoxy-2-methyl-[1,3]thiazolo[5,4-c]quinolin-4-one |
InChI |
InChI=1S/C12H10N2O2S/c1-7-13-10-8-5-3-4-6-9(8)14(16-2)12(15)11(10)17-7/h3-6H,1-2H3 |
InChI Key |
DPFWLHYJBRHQIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=O)N(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


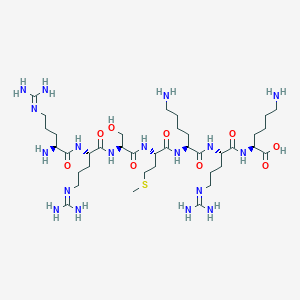
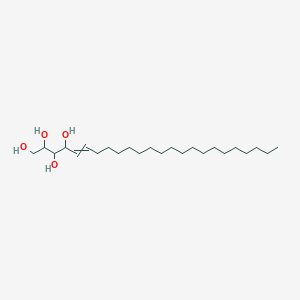
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
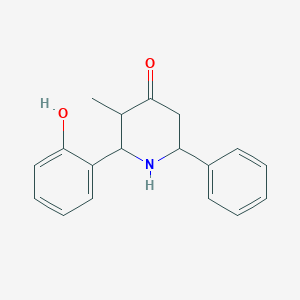
![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
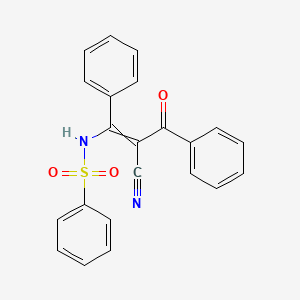
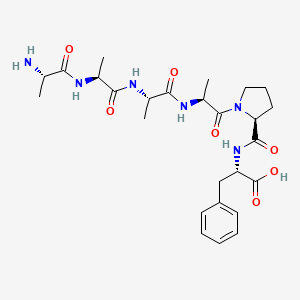
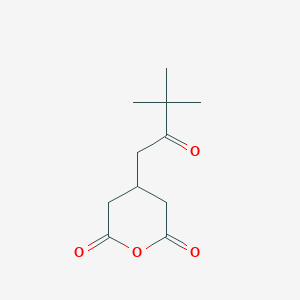
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)

